Ethyl 7-Chloroindole-3-acetate Ethyl 7-Chloroindole-3-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20227960
InChI: InChI=1S/C12H12ClNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3
SMILES:
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol

Ethyl 7-Chloroindole-3-acetate

CAS No.:

Cat. No.: VC20227960

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-Chloroindole-3-acetate -

Specification

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
IUPAC Name ethyl 2-(7-chloro-1H-indol-3-yl)acetate
Standard InChI InChI=1S/C12H12ClNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3
Standard InChI Key YWPGNCQEWLASGC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CNC2=C1C=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of ethyl 7-chloroindole-3-acetate comprises a planar indole core with a chlorine atom at the 7-position and an ethyl acetate group at the 3-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions in biological systems. Key physicochemical parameters include:

PropertyValue
Boiling point385.0±27.0C385.0 \pm 27.0^\circ \text{C} (Predicted)
Density1.297±0.06g/cm31.297 \pm 0.06 \, \text{g/cm}^3 (Predicted)
pKa15.12±0.3015.12 \pm 0.30 (Predicted)
Molecular weight237.68 g/mol
LogP (octanol-water)2.86 (Consensus)
Aqueous solubility0.0695 mg/mL (ESOL model)

The relatively high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability in biological contexts . The compound’s low aqueous solubility (0.0695 mg/mL) aligns with its ester functional group, which typically reduces polarity compared to carboxylic acids .

Synthesis and Production Methods

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion

A novel synthetic pathway involves reacting 7-chloroindole with ethyl halodiazoacetates under Rh(II) catalysis (e.g., Rh2_2(esp)2_2) . This method proceeds via cyclopropanation at the indole’s 2- and 3-positions, followed by ring-opening and elimination of H–X to yield quinoline-3-carboxylates . While this route primarily generates quinoline derivatives, modifications to the indole substrate (e.g., preserving the N–H group) could adapt the method for ethyl 7-chloroindole-3-acetate synthesis .

Esterification of 7-Chloroindole-3-acetic Acid

Direct esterification of 7-chloroindole-3-acetic acid with ethanol under acidic conditions represents a straightforward approach. For analogous indole-2-carboxylates, yields exceeding 90% have been achieved using sulfuric acid or polyphosphoric acid as catalysts . For example, ethyl 7-chloro-1H-indole-2-carboxylate was synthesized via refluxing 7-chloroindole-2-carboxylic acid with ethanol and sulfuric acid, followed by purification via silica gel chromatography .

Hydrolysis and Repurposing Strategies

Ethyl 7-chloroindole-3-acetate can be hydrolyzed to its carboxylic acid counterpart using alkaline conditions (e.g., 1 M LiOH in ethanol/water) . This reversibility enables its use as a protecting group in multi-step syntheses, particularly for pharmaceuticals requiring controlled release of the active acid form .

Reactivity and Chemical Behavior

Stability Under Ambient Conditions

Applications in Pharmaceutical Research

Neurological Drug Development

Indole-3-acetic acid derivatives modulate serotonin receptors and monoamine oxidase (MAO) activity . The chloro and ethoxycarbonyl groups in ethyl 7-chloroindole-3-acetate may enhance blood-brain barrier permeability (predicted LogBB = 0.45) , positioning it as a candidate for treating depression or neurodegenerative disorders.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Causes skin irritationWear gloves and protective clothing
H319: Causes eye irritationUse eye protection
H335: May cause respiratory irritationUse in ventilated areas

Material Safety Data Sheets (MSDS) recommend storing the compound at 2C–8C2^\circ\text{C}–8^\circ\text{C} in inert atmospheres to prevent degradation .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with microbial targets using X-ray crystallography or molecular docking.

  • Synthetic Optimization: Develop enantioselective routes using chiral Rh(II) catalysts to access stereochemically pure derivatives .

  • In Vivo Toxicology: Assess chronic toxicity and pharmacokinetics in model organisms to advance therapeutic applications.

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